N-(2-cyclopropylphenyl)-4-methylbenzamide
Description
“N-(2-cyclopropylphenyl)-4-methylbenzamide” is a chemical compound that has been studied for its potential use as an NLRP3 inflammasome inhibitor . Inflammasomes are protein complexes that play a crucial role in the immune response, particularly in the process of inflammation. Inhibitors of these complexes could potentially be used in the treatment of a variety of diseases, including neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Synthesis Analysis
The synthesis of this compound involves chemical modifications of the sulfonylurea linker on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . This process can tolerate changes in the position of the carbonyl and sulfonyl group or the flexible insertion of a cyclopropyl group . The synthesis process leads to the identification of several potent and diversified NLRP3 antagonists .Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropyl group, which is a three-membered carbon ring. The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .Properties
IUPAC Name |
N-(2-cyclopropylphenyl)-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-6-8-14(9-7-12)17(19)18-16-5-3-2-4-15(16)13-10-11-13/h2-9,13H,10-11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGHAPXGFDGOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391493 | |
Record name | STK091461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368890-80-6 | |
Record name | STK091461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.